molecular formula C7H14Cl2N4 B2587589 [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride CAS No. 1909337-01-4

[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride

Cat. No.: B2587589
CAS No.: 1909337-01-4
M. Wt: 225.12
InChI Key: UMUCZMHWWZPZSB-UHFFFAOYSA-N
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Description

[1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride: is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an alkyne and an azide. For this compound, but-3-en-1-yl azide and propargylamine are commonly used as starting materials.

    Reduction and Functionalization: The resulting triazole intermediate is then reduced and functionalized to introduce the methanamine group.

    Salt Formation: Finally, the compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole ring or the but-3-en-1-yl side chain, resulting in different reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could produce various amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its triazole ring is a versatile moiety that can be functionalized in numerous ways.

Biology

Biologically, this compound has potential as a bioactive molecule. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy in these areas.

Medicine

In medicine, the compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

Industrially, the compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • [1-(but-3-en-1-yl)-1H-1,2,4-triazol-3-yl]methanamine dihydrochloride
  • [1-(but-3-en-1-yl)-1H-1,2,3-triazol-5-yl]methanamine dihydrochloride

Uniqueness

Compared to similar compounds, [1-(but-3-en-1-yl)-1H-1,2,3-triazol-4-yl]methanamine dihydrochloride has unique structural features that may confer distinct biological activities. Its specific substitution pattern on the triazole ring can influence its binding affinity and selectivity for biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1-but-3-enyltriazol-4-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4.2ClH/c1-2-3-4-11-6-7(5-8)9-10-11;;/h2,6H,1,3-5,8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUCZMHWWZPZSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCN1C=C(N=N1)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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